molecular formula C16H10Br2N2OS B2773055 3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313507-49-2

3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide

Katalognummer: B2773055
CAS-Nummer: 313507-49-2
Molekulargewicht: 438.14
InChI-Schlüssel: HZLXICILCDPKNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a thiazole core, which is a privileged scaffold in medicinal chemistry. This molecule is characterized by a benzamide group substituted with a bromine atom, linked via a nitrogen atom to a 2-aminothiazole ring that is further functionalized at the 4-position with a 4-bromophenyl group. The presence of bromine atoms and the thiazole ring contributes to its molecular rigidity and potential for intermolecular interactions, making it a compound of significant interest in various research domains. Compounds based on the 4-(4-bromophenyl)thiazol-2-amine structure have demonstrated promising in vitro antimicrobial and anticancer activities in recent scientific literature . Research on closely related derivatives has shown that such molecules can exhibit effectiveness against a range of pathogenic bacteria and fungi, with some compounds displaying activity comparable to standard drugs like norfloxacin and fluconazole . Furthermore, specific analogues have shown potent antiproliferative effects against human cancer cell lines, such as the MCF7 breast adenocarcinoma cell line, with efficacy comparable to chemotherapeutic agents like 5-fluorouracil . The primary research value of this compound lies in its potential as a precursor or pharmacophore for developing new therapeutic agents aimed at overcoming microbial resistance and cancer drug resistance. The mechanism of action for thiazole derivatives is often associated with their ability to interact with key biological targets. Molecular docking studies of similar compounds suggest they can bind effectively within the active sites of various enzymes and receptors, including those relevant to cancer (e.g., the estrogen receptor) and bacterial enzymes . This interaction can inhibit crucial cellular processes, leading to the observed biological effects. Researchers are exploring these compounds to design novel inhibitors with improved selectivity and potency. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Eigenschaften

IUPAC Name

3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLXICILCDPKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the bromination of benzamide to introduce the bromine atoms. This is followed by the formation of the thiazole ring through a cyclization reaction involving a suitable thioamide precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, alkylating agents, and nucleophiles. Conditions often involve the use of polar aprotic solvents and controlled temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.

    Cyclization Reactions: Catalysts and specific solvents are used to facilitate the formation of additional rings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is C19H17BrN2OSC_{19}H_{17}BrN_{2}OS with a molecular weight of approximately 401.3 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in pharmaceuticals.

Antiviral Activity

Recent studies have indicated that compounds similar to 3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide exhibit promising antiviral properties. For instance, derivatives containing a thiazole moiety have been tested against the H5N1 avian influenza virus. These studies demonstrated that certain synthesized derivatives showed significant antiviral activity, suggesting that the thiazole ring enhances the efficacy against viral infections .

Case Study: Antiviral Efficacy

  • Compound Tested : 1-(4-bromophenyl)-N-hydroxy-5-phenyl-1H-pyrazole-3-carboxamide
  • Virus : H5N1 (A/Chicken/Egypt/1/20)
  • Method : Plaque reduction assay on Madin-Darby canine kidney cells.
  • Results : The compound exhibited an effective EC50 value indicating strong antiviral potential.

Antibacterial Properties

Another significant application of 3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide lies in its antibacterial activity. Research has shown that compounds with similar structures can inhibit the growth of multidrug-resistant bacteria.

Case Study: Antibacterial Activity

  • Target Pathogen : XDR-Salmonella Typhi
  • Method : Antibiogram testing against various isolates.
  • Findings : The compound demonstrated effective inhibition against resistant strains, highlighting its potential as a lead compound in antibiotic development .

Anticancer Research

The thiazole derivatives are also being explored for their anticancer properties. Compounds like 3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their ability to induce apoptosis in cancer cells.

Case Study: Anticancer Activity

  • Cell Lines Tested : Various human cancer cell lines.
  • Mechanism Investigated : Induction of apoptosis through caspase activation.
  • Results : Significant cytotoxic effects were observed at micromolar concentrations, indicating potential for further development as anticancer agents .

Summary of Applications

Application TypeKey Findings
AntiviralEffective against H5N1 virus with promising EC50 values.
AntibacterialInhibits growth of XDR-Salmonella Typhi; effective against resistant strains.
AnticancerInduces apoptosis in human cancer cell lines; potential for drug development.

Wirkmechanismus

The mechanism of action of 3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both bromine atoms and the thiazole ring, which confer specific chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Biologische Aktivität

3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cell lines. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its antimicrobial and anticancer properties.

Synthesis

The synthesis of 3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide involves several steps:

  • Synthesis of Intermediate : The initial step involves the reaction of p-bromoacetophenone with thiourea in the presence of iodine to form 4-(4-bromophenyl)thiazol-2-amine.
  • Formation of Final Product : The intermediate is then reacted with chloroacetyl chloride to yield the target compound through acylation reactions.

This method has been documented in various studies focusing on thiazole derivatives for their biological significance .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have shown that derivatives related to thiazole structures often display significant activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for related thiazole compounds ranging from 50 µg/mL to 200 µg/mL against various microbial strains such as Staphylococcus aureus and Candida albicans .
  • Structure-Activity Relationship (SAR) : The presence of bromine substituents on the phenyl ring enhances antibacterial activity. Compounds with electron-withdrawing groups at specific positions on the thiazole ring showed improved potency against resistant strains .

Anticancer Activity

Research indicates that 3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide may inhibit cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) lines with FGFR1 amplification.

Case Studies:

  • Cell Line Studies : In vitro tests demonstrated that compounds similar to this benzamide derivative inhibited growth in multiple NSCLC cell lines (e.g., NCI-H520, NCI-H1581) with IC50 values indicating effective cytotoxicity .
  • Mechanism of Action : The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival, although specific molecular targets remain under investigation .

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus50 µg/mL
AntifungalCandida albicans200 µg/mL
AnticancerNSCLC Cell LinesIC50 = 10 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide, and how can yield be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. A common approach includes:

Thiazole Ring Formation : Condensation of 4-(4-bromophenyl)thiazol-2-amine with 3-bromobenzoyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is employed to isolate the product. Yields (~60–75%) depend on strict temperature control (0–5°C during coupling) and exclusion of moisture .

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane). Impurities often arise from incomplete acylation or bromination side reactions.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H NMR should show characteristic peaks:
  • Thiazole proton at δ 7.8–8.0 ppm (singlet).
  • Aromatic protons from bromophenyl groups at δ 7.4–7.6 ppm (doublets, J = 8.5 Hz) .
  • Mass Spectrometry (HRMS) : Expected [M+H]+^+ at m/z 465.92 (C16_{16}H10_{10}Br2_2N2_2OS requires 465.88) .
  • Elemental Analysis : Confirm Br content (~34.3% theoretical) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest promising activity .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values with cisplatin controls .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (DMF/ethanol, 1:3). Use SHELXL (v.2018/3) for structure refinement .
  • Key Metrics : Analyze dihedral angles between thiazole and benzamide planes. For example, a dihedral angle >60° indicates significant twist, impacting π-π stacking in target binding .
  • Data Contradictions : If conflicting reports arise (e.g., planar vs. twisted conformers), validate via Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···Br vs. C–Br···π contacts) .

Q. What computational strategies predict binding modes to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with kinase structures (PDB: 1ATP for EGFR). Parameterize bromine atoms with corrected van der Waals radii.
  • MD Simulations : Run 100-ns simulations (AMBER20) to assess stability of ligand-protein complexes. Key interactions:
  • Thiazole sulfur with kinase hinge region (e.g., Met793).
  • Bromophenyl groups in hydrophobic pockets .
  • Validation : Compare docking scores (ΔG ≤ -8.5 kcal/mol) with experimental IC50_{50} data .

Q. How can researchers address inconsistent biological activity data across similar thiazole derivatives?

  • Methodological Answer :

  • SAR Analysis : Construct a data table comparing substituent effects:
Substituent (R)LogPMIC (µg/mL)IC50_{50} (µM)
4-Br (target)4.212.58.3
4-Cl 3.825.015.7
4-OCH3_3 2.1>10032.4
  • Statistical Tools : Use PCA or QSAR models to identify dominant factors (e.g., electronegativity, steric bulk) driving activity discrepancies .

Q. What advanced purification techniques mitigate byproducts from bromination steps?

  • Methodological Answer :

  • HPLC-MS (Agilent 1260 Infinity II) : Use a C18 column (5 µm, 4.6 × 150 mm), 0.1% TFA in acetonitrile/water (70:30), flow rate 1 mL/min. Detect dibrominated byproducts (retention time ~12.3 min vs. 14.1 min for target) .
  • Recrystallization Optimization : Ternary solvent system (THF/hexane/ethyl acetate, 5:3:2) improves crystal purity (>99% by HPLC) .

Methodological Notes

  • Contradictions : and report divergent MIC values for analogous compounds, possibly due to assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines.
  • Software Citations : Cite SHELX and CrysAlis PRO for crystallography. For docking, reference AutoDock Vina .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.